3-Bromo-5-(pyridin-2-yloxy)pyridine
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Overview
Description
3-Bromo-5-(pyridin-2-yloxy)pyridine: is an organic compound with the molecular formula C10H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(pyridin-2-yloxy)pyridine typically involves the bromination of 5-(pyridin-2-yloxy)pyridine. One common method is the reaction of 5-(pyridin-2-yloxy)pyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(pyridin-2-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 3-methoxy-5-(pyridin-2-yloxy)pyridine when using sodium methoxide.
Coupling Reactions: Products include various biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry: 3-Bromo-5-(pyridin-2-yloxy)pyridine is used as a building block in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for constructing complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties .
Industry: In the materials science industry, it is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyridin-2-yloxy)pyridine in biological systems involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Bromo-5-(2-pyrrolidinyl)pyridine: Another brominated pyridine derivative with different substituents, used in similar applications.
3-Bromoimidazo[1,2-a]pyridine: A compound with a fused imidazole ring, used in medicinal chemistry for its biological activity.
Uniqueness: 3-Bromo-5-(pyridin-2-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-bromo-5-pyridin-2-yloxypyridine |
InChI |
InChI=1S/C10H7BrN2O/c11-8-5-9(7-12-6-8)14-10-3-1-2-4-13-10/h1-7H |
InChI Key |
RPLHEOWRIAKTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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